molecular formula C18H16N2O3 B12030352 (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-31-6

(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12030352
CAS No.: 618383-31-6
M. Wt: 308.3 g/mol
InChI Key: LFXGGWQGSIEWLR-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazole derivatives featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its structure includes a pyrazole ring substituted at position 3 with the dihydrobenzodioxin group (at the 7-position) and at position 1 with a phenyl group. The hydroxymethyl (-CH2OH) group at position 4 distinguishes it from related analogs .

Synthetic routes often involve Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as seen in , where palladium catalysts (e.g., XPhos Pd G3) are used to couple boronic acids with halogenated pyrazole precursors. Subsequent functionalization (e.g., reduction or oxidation) introduces the hydroxymethyl group .

Properties

CAS No.

618383-31-6

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C18H16N2O3/c21-12-14-11-20(15-4-2-1-3-5-15)19-18(14)13-6-7-16-17(10-13)23-9-8-22-16/h1-7,10-11,21H,8-9,12H2

InChI Key

LFXGGWQGSIEWLR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Hydrazone Intermediate

The process begins with the condensation of 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one and phenyl hydrazine in acetic acid. This reaction forms a hydrazone derivative, a prerequisite for pyrazole ring formation.

Reaction Conditions :

  • Solvent : Ethanol or glacial acetic acid

  • Temperature : Reflux (~80°C)

  • Duration : 6–8 hours

  • Yield : ~85–90%

The hydrazone intermediate is isolated via filtration and recrystallization, with purity confirmed by thin-layer chromatography (TLC).

Cyclization to 4-Formylpyrazole

The hydrazone undergoes Vilsmeier–Haack cyclization using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the 1,3-diarylpyrazole scaffold with a formyl (-CHO) group at the 4-position.

Reaction Conditions :

  • Reagents : POCl₃ (3 equiv), DMF (2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (initial), then room temperature

  • Duration : 3–4 hours

  • Yield : ~70–75%

Characterization Data :

  • FTIR : 1690 cm⁻¹ (C=O stretch of aldehyde)

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, -CHO), 7.45–7.30 (m, 5H, aromatic), 4.25 (s, 4H, -OCH2CH2O-).

Reduction of the 4-Formyl Group to Hydroxymethyl

Sodium Borohydride (NaBH₄) Reduction

The aldehyde at the 4-position is reduced to a primary alcohol using NaBH₄ in methanol or ethanol.

Reaction Conditions :

  • Reagent : NaBH₄ (2 equiv)

  • Solvent : Methanol/water (4:1)

  • Temperature : 0–5°C (initial), then room temperature

  • Duration : 2–3 hours

  • Yield : ~80–85%

Mechanistic Insight :
The reduction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, forming the alkoxide intermediate, which is protonated to yield the alcohol.

Characterization Data :

  • FTIR : 3300–3500 cm⁻¹ (O-H stretch), absence of C=O peak at 1690 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 4.50 (s, 2H, -CH2OH), 5.20 (t, 1H, -OH).

Alternative Reduction Strategies

  • Catalytic Hydrogenation : Employing H₂ gas and palladium-on-carbon (Pd/C) in ethanol achieves similar results but requires higher pressure equipment.

  • Lithium Aluminum Hydride (LiAlH₄) : While effective, LiAlH₄ demands anhydrous conditions (e.g., tetrahydrofuran) and careful temperature control.

Purification and Isolation

Column Chromatography

The crude product is purified using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate (30–50% EtOAc).

Typical Conditions :

  • Column Dimensions : 30 cm × 2.5 cm

  • Eluent : Petroleum ether/EtOAc (70:30 to 50:50)

  • Rf Value : ~0.4 (TLC, 50% EtOAc in hexane)

Recrystallization

For higher purity, recrystallization from ethanol or ethyl acetate/hexane mixtures yields white crystalline solids.

Yield Post-Purification : ~60–65%

Analytical and Spectroscopic Validation

Spectroscopic Data

  • Molecular Formula : C₁₈H₁₆N₂O₃

  • Molecular Weight : 308.3 g/mol

  • ¹³C NMR (DMSO-d₆) : δ 152.1 (C=O of dioxane), 148.9 (pyrazole C-3), 135.2–125.4 (aromatic carbons), 64.2 (-CH2OH).

  • Mass Spectrometry (ESI+) : m/z 309.1 [M+H]⁺, 331.1 [M+Na]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40).

  • Melting Point : 168–170°C.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
NaBH₄ ReductionMild conditions, high selectivityRequires anhydrous solvents80–85%
Catalytic HydrogenationScalable, solvent-efficientHigh-pressure equipment needed75–80%
LiAlH₄ ReductionHigh efficiencyMoisture-sensitive, exothermic70–75%

Challenges and Optimization Strategies

Byproduct Formation

  • Oxidation of Alcohol : The hydroxymethyl group may oxidize back to aldehyde under acidic conditions. Mitigated by using inert atmospheres (N₂/Ar) and antioxidants like BHT.

  • Incomplete Reduction : Excess NaBH₄ (3–4 equiv) ensures full conversion, but quench steps (e.g., acetone) are critical to halt side reactions.

Solvent Selection

  • Ethanol vs. Methanol : Ethanol offers safer handling, but methanol accelerates reduction kinetics.

  • Aprotic Solvents : DMF or DCM in cyclization steps prevents premature hydrolysis of intermediates.

Industrial-Scale Considerations

Cost-Efficiency

  • POCl₃ Recycling : Recovery of phosphoryl chloride via distillation reduces raw material costs.

  • Catalyst Reuse : Pd/C catalysts can be regenerated up to 5 times without significant activity loss.

Environmental Impact

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with sodium bicarbonate minimizes environmental toxicity.

  • Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) improves sustainability .

Chemical Reactions Analysis

Types of Reactions

(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (3-(2,3-dihydrobenzo[B][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-4-yl)methanol exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: In Vitro Testing

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study in Phytotherapy Research reported that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides .

Case Study: In Vivo Testing

  • Animal Model: Mice treated with LPS to induce inflammation.
  • Results: Treatment with the compound led to a 40% reduction in TNF-alpha levels compared to control groups.

Drug Development

Given its promising biological activities, (3-(2,3-dihydrobenzo[B][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-4-yl)methanol is being explored as a lead compound for drug development targeting various diseases, including cancer and inflammatory disorders.

Research Insights

  • The compound's structure allows for modifications that could enhance its efficacy and selectivity for specific targets.
  • Computational docking studies suggest that it binds effectively to key proteins involved in cancer pathways .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate a favorable safety margin in animal models, with no significant adverse effects observed at therapeutic doses .

Mechanism of Action

The mechanism of action of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula MW Key Substituents Notable Properties Ref
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-4-yl)methanol (Target) C18H16N2O3 308.33 - 7-position dihydrobenzodioxin
- 4-hydroxymethyl
Enhanced polarity; potential for hydrogen bonding
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methanol C18H16N2O3 308.33 - 6-position dihydrobenzodioxin Positional isomer; minor electronic differences in aromatic system
4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzonitrile C23H16N3O2 366.39 - 3-benzonitrile
- 7-position dihydrobenzodioxin
Electron-withdrawing cyano group; reduced solubility
N-(4-Trifluoromethylphenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide C31H23F3N3O3 542.53 - 3-benzamide
- 4-CF3-phenyl
Increased lipophilicity; potential for enhanced membrane permeability
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde C18H14N2O3 306.31 - 4-carbaldehyde
- 6-position dihydrobenzodioxin
Aldehyde group enables further derivatization (e.g., Schiff base formation)
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol C20H20N2O4 352.38 - 3-phenol
- 4-ethyl-5-methoxy
Phenolic -OH provides acidity; methoxy group enhances electron density

Key Comparisons :

Positional Isomerism (6-yl vs. 7-yl Dihydrobenzodioxin) :

  • The 6-yl and 7-yl dihydrobenzodioxin isomers exhibit subtle differences in electronic distribution. For instance, the 6-yl substitution (as in ) may alter steric interactions in binding pockets compared to the 7-yl group .

Functional Group Impact: Hydroxymethyl (-CH2OH): The target compound’s hydroxymethyl group enhances solubility (logP ~2.1 estimated) compared to analogs with non-polar groups (e.g., benzonitrile, logP ~3.5) . Carbaldehyde (-CHO): The aldehyde analog () is reactive but less stable under physiological conditions, limiting its utility in drug development . Benzamide (-CONHAr): The benzamide derivative () shows increased molecular weight and lipophilicity, which may improve target affinity but reduce solubility .

For example, the trifluoromethylphenyl-benzamide derivative () demonstrated nanomolar IC50 values in kinase screens due to its bulky, lipophilic substituents .

Synthetic Accessibility :

  • The target compound’s synthesis (via cross-coupling and subsequent oxidation) is comparable in yield (~70–80%) to analogs like the 4-carbaldehyde derivative (). However, the benzamide derivative requires additional coupling steps, reducing overall yield to ~62% .

Biological Activity

The compound (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol , with CAS number 618383-31-6 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C18H16N2O3C_{18}H_{16}N_2O_3 and a molecular weight of approximately 308.33 g/mol . Its predicted boiling point is around 529.0 ± 50.0 °C , and it has a density of 1.31 ± 0.1 g/cm^3 .

PropertyValue
Molecular FormulaC18H16N2O3
Molecular Weight308.33 g/mol
Boiling Point529.0 ± 50.0 °C
Density1.31 ± 0.1 g/cm³

Biological Activity Overview

Pyrazole derivatives are known for a wide range of biological activities, which include:

  • Anticancer Activity : Pyrazoles have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Antibacterial and Antifungal Properties : These compounds exhibit significant antibacterial and antifungal activities against several pathogenic strains .
  • Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Some pyrazole derivatives have demonstrated neuroprotective properties, which may be beneficial in neurodegenerative disorders .

The biological activities of pyrazoles are attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases and nitric oxide synthases .
  • Receptor Binding : Certain compounds within this class can bind to estrogen receptors, which may contribute to their anticancer effects .
  • Oxidative Stress Modulation : Pyrazoles are known to exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that specific pyrazole derivatives exhibited potent antiproliferative effects on human cancer cell lines, leading to significant reductions in cell viability .
  • Antimicrobial Efficacy : Research indicated that synthesized pyrazoles showed promising antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections where conventional antibiotics fail .
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that certain pyrazole compounds could reduce neuronal cell death in models of oxidative stress, indicating their potential role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-4-yl)methanol?

  • Methodological Answer: The synthesis typically involves condensation reactions between substituted pyrazole precursors and dihydrobenzodioxin derivatives. For example, a refluxed ethanol medium (2–8 hours) is used to combine intermediates like 3,5-diaryl-4,5-dihydro-1Н-pyrazole with aldehydes or ketones under basic conditions (e.g., NaOH in methanol) to form the pyrazole core . Purification often requires recrystallization from DMF-EtOH (1:1) .

Q. How is the compound characterized structurally?

  • Methodological Answer: Key techniques include:

  • X-ray crystallography for resolving bond angles and torsion in the pyrazole-dihydrobenzodioxin hybrid structure .
  • DFT calculations to validate electronic properties and molecular geometry .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly distinguishing the methanol (-CH2OH) group at the pyrazole C4 position .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C enhance solubility of intermediates. Controlled pH (via NaOH addition) minimizes side reactions, while inert atmospheres (N2/Ar) prevent oxidation of the methanol group .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer: Discrepancies often arise from residual solvents or tautomeric forms of the pyrazole ring. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria in solution .
  • High-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out impurities .
  • Comparative analysis with DFT-predicted spectra to assign ambiguous peaks .

Q. What strategies are effective for evaluating the compound’s biological activity?

  • Methodological Answer:

  • In silico docking studies to predict interactions with targets like cyclooxygenase (COX) or cytochrome P450 enzymes, leveraging the dihydrobenzodioxin moiety’s aromaticity .
  • In vitro assays (e.g., antimicrobial or anti-inflammatory) using standardized protocols (e.g., broth microdilution for MIC values) .
  • Structure-activity relationship (SAR) analysis by synthesizing analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) .

Q. How can environmental stability and degradation pathways be assessed?

  • Methodological Answer:

  • Hydrolytic stability tests in buffered solutions (pH 3–9) to track decomposition of the methanol group via HPLC .
  • Photodegradation studies under UV/visible light to identify breakdown products (e.g., quinone derivatives from dihydrobenzodioxin oxidation) .
  • Ecotoxicity assays using model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile?

  • Methodological Answer: Discrepancies may stem from polymorphic forms or hydration states. Use:

  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .
  • Dynamic vapor sorption (DVS) to assess hygroscopicity and solvent uptake .

Experimental Design Considerations

Q. Designing a study to compare bioactivity across analogs: What statistical frameworks apply?

  • Methodological Answer:

  • Randomized block designs to control batch variability, with split-plot arrangements for testing multiple substituents (e.g., fluorophenyl vs. bromophenyl) .
  • Multivariate analysis (PCA/PLS) to correlate structural features (e.g., logP, dipole moment) with activity .

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